molecular formula C26H28O5 B600274 Conrauinone C CAS No. 202189-52-4

Conrauinone C

Cat. No.: B600274
CAS No.: 202189-52-4
M. Wt: 420.50
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conrauinone C is a natural tetrahydroanthraquinone compound offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Tetrahydroanthraquinones are a class of microbial secondary metabolites known for their promising biological activities, which include antibacterial and anti-cancer properties . The specific biological activity of anthraquinone derivatives is highly dependent on their substituents and molecular structure, influencing factors such as interactions with bacterial biofilms and inhibition of nucleic acid or protein synthesis . Disclaimer: This product is labeled as "For Research Use Only." It is not intended for use in diagnostic procedures, clinical applications, or personal use. The information presented is for informational purposes only and is not a substitute for the researcher's own evaluation of the product.

Properties

CAS No.

202189-52-4

Molecular Formula

C26H28O5

Molecular Weight

420.50

Synonyms

5-Methoxy-7-hydroxy-4′-geranyloxyisoflavone;  3-[4-[[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy]phenyl]-7-hydroxy-5-methoxy-4H-1-Benzopyran-4-one(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Conrauinone C shares structural motifs with geranylated isoflavones and chromene derivatives. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Features Source Bioactivity Reported? Key Functional Groups Reference
This compound Isoflavone derivative X. stuhlmannii leaves None Geranyl/O-methyl groups (inferred)
Griffonianone D Geranylated isoflavone Synthetic/Plant extracts Anti-inflammatory Geranyl, hydroxyl groups
Formononetin Isoflavone (7-hydroxy-4'-methoxyisoflavone) Multiple Fabaceae species Anticancer, estrogenic activity Methoxy, hydroxyl groups
Conrauinone A Fused-ring chromene Millettia conraui bark Antiparasitic (intestinal worms) Chromene core, ether linkages
7-O-Geranylformononetin Geranylated isoflavone Synthetic modification Not reported (structural analog) Geranyl, methoxy groups

Structural Similarities and Differences

Backbone Diversity: this compound and Griffonianone D both likely feature geranyl modifications, a structural trait associated with enhanced lipophilicity and membrane permeability . However, Griffonianone D’s anti-inflammatory activity contrasts with this compound’s uncharacterized bioactivity. Conrauinone A, a fused-ring chromene, diverges significantly in backbone structure but shares a natural product origin (e.g., Millettia vs. Xeroderris species) .

Functional and Pharmacological Contrasts

Bioactivity Gaps: While Griffonianone D exhibits anti-inflammatory properties in murine models , and Formononetin demonstrates estrogen receptor modulation , this compound’s lack of reported activity highlights a critical research gap. This may stem from untested assays or structural nuances (e.g., steric hindrance from geranyl groups).

Therapeutic Potential Inference: The geranyl moiety in 7-O-Geranylformononetin and Griffonianone D correlates with improved pharmacokinetic profiles . This compound’s hypothetical geranyl/O-methyl groups could similarly influence bioavailability, warranting solubility and cytotoxicity studies .

Q & A

Q. What computational tools are recommended for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer : Use in silico platforms like SwissADME for bioavailability predictions and molecular docking (AutoDock Vina) to assess target binding. Validate predictions with in vitro Caco-2 permeability assays and hepatic microsomal stability tests .

Key Methodological Frameworks

  • PICO (Population, Intervention, Comparison, Outcome): For formulating hypothesis-driven research questions .
  • FINER (Feasible, Interesting, Novel, Ethical, Relevant): To evaluate research design rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.